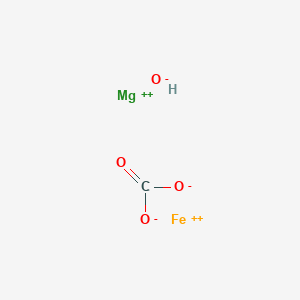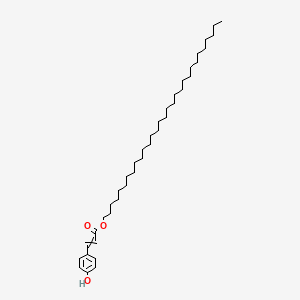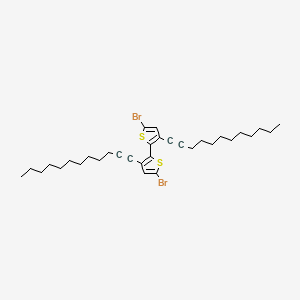
magnesium;iron(2+);carbonate;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;iron(2+);carbonate;hydroxide is a complex compound that combines magnesium, iron(2+), carbonate, and hydroxide ions. This compound is part of the broader class of layered double hydroxides (LDHs), which are known for their unique layered structures and versatile applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;iron(2+);carbonate;hydroxide can be synthesized through a hydrothermal method. This involves mixing magnesium and iron salts with a carbonate source under controlled temperature and pressure conditions. For example, a common method includes reacting magnesium chloride and iron(2+) chloride with sodium carbonate in an aqueous solution, followed by hydrothermal treatment at temperatures around 150-200°C .
Industrial Production Methods
Industrial production of this compound often involves similar hydrothermal methods but on a larger scale. The process typically includes the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure the formation of the desired layered double hydroxide structure .
Chemical Reactions Analysis
Types of Reactions
Magnesium;iron(2+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron(2+) in the compound can undergo oxidation to iron(3+), especially in the presence of oxidizing agents.
Substitution Reactions: The hydroxide ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize iron(2+) to iron(3+).
Carbonate Sources: Sodium carbonate or potassium carbonate can be used in the synthesis process.
Major Products Formed
Oxidation: Iron(3+) hydroxide or iron(3+) oxide.
Substitution: Formation of other layered double hydroxides with different anions.
Scientific Research Applications
Magnesium;iron(2+);carbonate;hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique layered structure.
Biology: Investigated for its potential in drug delivery systems, where the layered structure can encapsulate drugs and release them in a controlled manner.
Medicine: Studied for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in environmental applications such as water purification and heavy metal adsorption
Mechanism of Action
The mechanism by which magnesium;iron(2+);carbonate;hydroxide exerts its effects is largely dependent on its layered structure. The layers can intercalate various molecules, allowing for controlled release and targeted delivery. The iron(2+) ions can participate in redox reactions, making the compound useful in catalytic applications .
Comparison with Similar Compounds
Similar Compounds
Magnesium Carbonate Hydroxide: Similar in structure but lacks the iron component.
Iron(2+) Carbonate Hydroxide: Contains iron but not magnesium.
Calcium Carbonate Hydroxide: Another layered double hydroxide with calcium instead of magnesium and iron.
Uniqueness
Magnesium;iron(2+);carbonate;hydroxide is unique due to the combination of magnesium and iron(2+) ions, which provides a distinct set of chemical and physical properties. This combination allows for a broader range of applications, particularly in catalysis and environmental remediation .
Properties
CAS No. |
145424-09-5 |
|---|---|
Molecular Formula |
CHFeMgO4+ |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
magnesium;iron(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Fe.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3 |
InChI Key |
UJSBTPZYXKMTQP-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Mg+2].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)



![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)



![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)


![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
